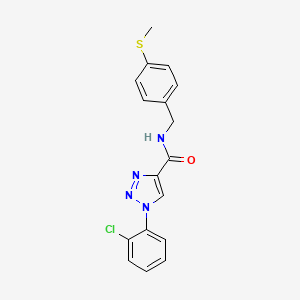

1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c1-24-13-8-6-12(7-9-13)10-19-17(23)15-11-22(21-20-15)16-5-3-2-4-14(16)18/h2-9,11H,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGGVLTYJWSVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced through a nucleophilic substitution reaction.

Attachment of the Methylthio Group: The methylthio group is added using a thiolation reaction, often involving a thiol reagent.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Click Chemistry Approach

A common method employs azide-alkyne cycloaddition (CuAAC) under copper catalysis, forming the triazole ring. This involves reacting an organic azide with an alkyne in the presence of copper(I) catalysts (e.g., CuSO₄ with sodium ascorbate). The reaction proceeds via a stepwise mechanism, forming intermediate copper-acetylide complexes before ring closure.

Dimroth Reaction

An alternative two-step process uses the Dimroth reaction for synthesizing triazole-4-carboxylic acids, followed by amidation:

-

Azide-β-ketoester coupling : Organic azides react with β-ketoesters under thermal conditions to form triazole-4-carboxylic acids .

-

Amidation : The carboxylic acid is converted to the corresponding amide using coupling agents (e.g., HATU, DCC) or via direct reaction with amines .

Reaction Mechanisms

The compound undergoes reactions typical for 1,2,3-triazoles, including nucleophilic substitution and metal-catalyzed transformations.

Nucleophilic Substitution

The amide group (-CONH-) acts as a leaving group under basic conditions, enabling substitution with nucleophiles. For example:

Metal-Mediated Reactions

Copper(I) catalysts facilitate cyclopropanation or coupling reactions with alkynes, potentially expanding the compound’s functional diversity.

Stability and Reactivity

The triazole ring exhibits aromatic stability but undergoes ring-opening reactions under acidic or strongly basic conditions. The methylthio group (-SMe) on the benzyl substituent may participate in oxidative coupling or nucleophilic attacks under specific conditions .

Characterization Techniques

Structural confirmation relies on spectroscopic and chromatographic methods:

Biological Interactions

While not directly related to chemical reactivity, the compound’s biological activity informs its interaction potential:

-

Antimicrobial/Anticancer Properties : Triazoles often exhibit bioactivity via protein-ligand binding (e.g., Hsp90 inhibition) .

-

Reactivity with Cellular Targets : The amide group may participate in hydrogen bonding with enzymes or receptors .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, making them valuable in treating infections resistant to conventional antibiotics .

Anticancer Properties

The triazole scaffold has been associated with anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. For instance, compounds containing the triazole moiety have demonstrated efficacy against breast cancer and leukemia cell lines .

Anti-inflammatory Effects

Research highlights the potential of triazole derivatives as anti-inflammatory agents. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

Synthesis and Development

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as click chemistry or other coupling reactions. The development process focuses on optimizing yield and bioactivity while minimizing toxicity.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the chlorophenyl and methylthio groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The 2-chlorophenyl group in the target compound and d19 may confer similar steric and electronic effects, but d19’s purine substituent likely shifts its target specificity .

Carboxamide Side Chain Variations

The carboxamide side chain modulates solubility and target engagement:

Key Observations :

- The methylthio group in the target compound provides moderate lipophilicity compared to bromine () or thiophene (), balancing membrane permeability and solubility.

Pharmacological Activity Comparison

Antiepileptic Activity

- RFM (): A triazole-based antiepileptic drug (AED) with a unique difluorophenylmethyl group. It inhibits sodium channels and modulates GABAergic signaling, effective in focal and generalized seizures .

- Target Compound: No direct data, but the 2-chlorophenyl group may mimic RFM’s sodium channel effects. The methylthio benzyl side chain could reduce CNS penetration compared to RFM’s fluorinated group.

Anticancer and Cytostatic Activity

- CAI (): Inhibits calcium influx and cancer cell proliferation. Its metabolite M1 (benzophenone derivative) is inactive, underscoring the necessity of the intact triazole-carboxamide structure .

- d19 (): Contains a purine-linked acetamide, likely targeting kinases (e.g., EGFR or Aurora kinases). This structural divergence suggests distinct mechanisms compared to the target compound .

Sphingosine-1-Phosphate Receptor Modulation

- Compounds in : Feature tert-butylphenyl or chloroisopropoxyphenyl groups, optimizing interactions with S1P receptors for multiple sclerosis. The target compound’s methylthio group lacks the bulk required for S1P receptor agonism .

Metabolic and Physicochemical Properties

Metabolic Stability

- CAI (): Rapidly metabolized to inactive M1 via cleavage of the triazole-carboxamide bond. The target compound’s methylthio group may resist oxidative metabolism better than CAI’s chlorobenzoyl group .

- MKA031 (): The thiophene group is prone to CYP450-mediated oxidation, whereas the methylthio group in the target compound may form stable sulfoxide metabolites .

Physicochemical Properties

- LogP and Solubility: Target compound: Estimated logP ~3.5 (methylthio benzyl increases lipophilicity). 5-Amino-N-(2-thienylmethyl)… (): Lower logP (~2.8) due to thiophene’s polarity . RFM (): logP ~2.0 (fluorine atoms reduce hydrophobicity) .

Biological Activity

1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1226444-44-5) is a compound within the triazole class that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 358.8 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly the presence of the triazole ring which is known for various pharmacological effects.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with a triazole core showed potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A series of experiments evaluated the Minimum Inhibitory Concentration (MIC) of various triazole derivatives, including our compound of interest. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| This compound | Escherichia coli | 1.0 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 0.25 |

| Control (Ciprofloxacin) | Escherichia coli | 0.5 |

The compound demonstrated notable antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound's structure allows it to inhibit fungal cell wall synthesis effectively. In vitro studies have shown that it can inhibit the growth of various fungal pathogens.

Data Summary: Antifungal Screening

A screening test was conducted against several fungal strains:

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 15 |

| This compound | Aspergillus niger | 12 |

These results reflect the compound's effectiveness in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Emerging research suggests that triazole derivatives possess anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings: Anticancer Potential

A recent study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 10 |

| This compound | MCF-7 (breast cancer) | 12 |

The IC50 values indicate that this compound has significant cytotoxic effects on cancer cells comparable to known chemotherapeutic agents .

Q & A

Basic: What are the established synthetic routes for 1-(2-chlorophenyl)-N-(4-(methylthio)benzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, coupling 2-chlorophenyl azides with propargyl derivatives under Cu(I) catalysis .

- Amide Bond Formation : Reacting 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-(methylthio)benzylamine using coupling agents like EDC/HOBt .

- Purification : Gradient elution with CH₂Cl₂/MeOH (5:1 to 4:1) via column chromatography, followed by HPLC for final purification (≥95% purity) .

Key Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 8.44 ppm for triazole protons) and HRMS (calculated for C₁₇H₁₄ClN₃OS: [M+H]⁺ 344.0521) .

Basic: How is the purity and structural integrity of this compound validated?

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm); ≥95% purity threshold .

- NMR : Assign peaks for diagnostic groups (e.g., methylthio benzyl protons at δ 2.50 ppm (s, 3H)) .

- HRMS : Match experimental and theoretical masses (e.g., m/z 344.0521 for [M+H]⁺) .

Advanced Tip : For trace impurities, combine with LC-MS to identify byproducts (e.g., incomplete coupling intermediates) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent Variation : Replace the methylthio group with cyclopropyl (to enhance hydrophobicity) or sulfoxide (to improve solubility) and compare IC₅₀ values in enzyme assays .

- Triazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-chlorophenyl ring to assess effects on target binding .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like macrophage migration inhibitory factor (MIF) .

Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Advanced: What methodologies are used to investigate its mechanism of action in biological systems?

- Enzyme Assays : Measure inhibition of MIF tautomerase activity using L-dopachrome methyl ester as a substrate; calculate IC₅₀ via Michaelis-Menten kinetics .

- Cellular Localization : Fluorescence tagging (e.g., BODIPY conjugates) to track subcellular distribution using confocal microscopy .

- Gene Knockdown : siRNA-mediated silencing of suspected targets (e.g., MIF) to confirm functional relevance .

Basic: How can researchers address low aqueous solubility during in vitro assays?

- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Salt Formation : Convert to hydrochloride salts via reaction with HCl gas in anhydrous ether .

- Structural Modification : Replace methylthio (-SMe) with sulfonate (-SO₃H) to increase hydrophilicity .

Advanced: What strategies resolve contradictions in bioactivity data between batches?

- Batch Analysis : Compare HPLC chromatograms and HRMS profiles to detect impurities (e.g., unreacted intermediates) .

- Orthogonal Assays : Validate activity using both enzymatic (e.g., MIF tautomerase) and cell-based (e.g., apoptosis) assays .

- Statistical Modeling : Apply principal component analysis (PCA) to identify batch-specific variables (e.g., solvent traces) affecting activity .

Advanced: How is crystallographic data utilized to confirm molecular conformation?

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., CH₃CN/Et₂O) and solve structures using SHELXL .

- Key Parameters : Analyze dihedral angles (e.g., triazole-benzyl plane ~15° tilt) and hydrogen bonds (e.g., N-H···O=C interactions) .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

- Cytotoxicity Assays : Use MTT/WST-1 in HEK293 or HepG2 cells; IC₅₀ > 50 µM indicates low toxicity .

- hERG Inhibition : Patch-clamp assays to assess cardiac risk (target IC₅₀ > 10 µM) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced: How are enantiomers separated if chiral centers are introduced during derivatization?

- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (85:15) .

- SFC : Supercritical CO₂ with 20% methanol co-solvent for high-resolution separation .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated spectra .

Advanced: What in vivo models validate therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.